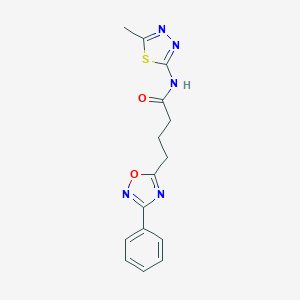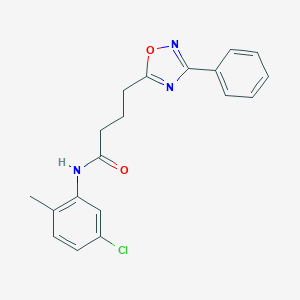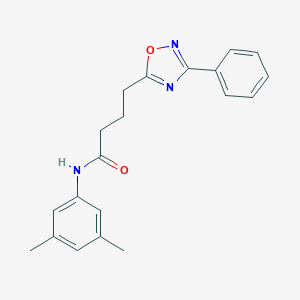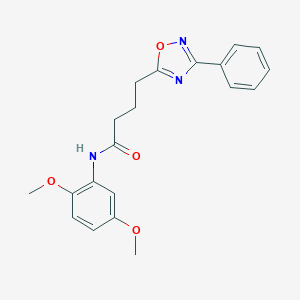![molecular formula C18H17ClN2O2S B277580 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277580.png)
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been widely studied for its potential applications in scientific research. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. In
科学的研究の応用
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been widely studied for its potential applications in scientific research. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the physiological and pharmacological effects of these receptors. 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been used in a variety of studies to investigate the role of the endocannabinoid system in pain sensation, appetite regulation, and immune function.
作用機序
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide binds to these receptors, it activates a signaling cascade that leads to a variety of physiological and pharmacological effects. CB1 receptors are primarily found in the brain and are involved in the regulation of pain sensation, appetite, and mood. CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to activate the CB1 and CB2 receptors, leading to a variety of physiological and pharmacological effects. 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been shown to have analgesic effects, reducing pain sensation in animal models. This compound has also been shown to have appetite-stimulating effects, increasing food intake in animal models. In addition, 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been shown to have anti-inflammatory effects, reducing inflammation in animal models.
実験室実験の利点と制限
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist of the CB1 and CB2 receptors, making it a useful tool for studying the physiological and pharmacological effects of these receptors. Another advantage is that it has been widely studied, with a large body of literature available on its properties and effects. However, one limitation is that it is a synthetic compound, and its effects may not accurately reflect the effects of endogenous cannabinoids. In addition, 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide may have off-target effects that could complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide. One area of research is the development of more selective agonists of the CB1 and CB2 receptors, which could help to clarify the physiological and pharmacological effects of these receptors. Another area of research is the investigation of the role of the endocannabinoid system in various disease states, including pain, inflammation, and neurodegenerative disorders. Finally, research is needed to better understand the long-term effects of 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide on the endocannabinoid system and other physiological processes.
合成法
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide is synthesized through a multistep process involving the reaction of various chemical compounds. The first step involves the reaction of 2-bromo-4'-chloroacetophenone with 2-methylthiophenol to form 1-(4-chlorophenyl)-2-(methylthio)ethanone. This intermediate is then reacted with 2-amino-5-methylpyridine to form 1-(4-chlorophenyl)-2-(methylthio)-5-methylpyridin-3-amine. The final step involves the reaction of this intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide.
特性
分子式 |
C18H17ClN2O2S |
|---|---|
分子量 |
360.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N-(2-methylsulfanylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O2S/c1-24-16-5-3-2-4-15(16)20-18(23)12-10-17(22)21(11-12)14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3,(H,20,23) |
InChIキー |
SWGFTXUDUWNDGP-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
正規SMILES |
CSC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277498.png)










![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)